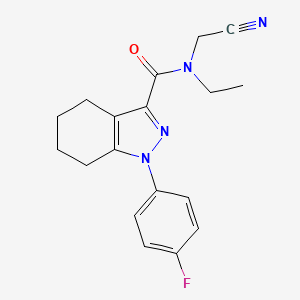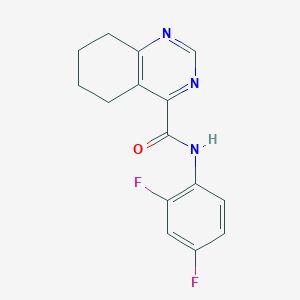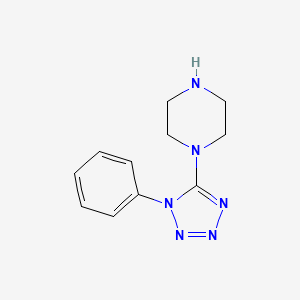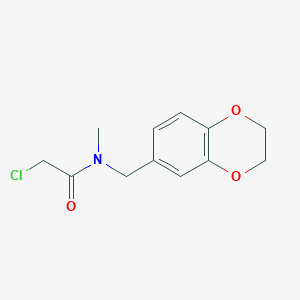![molecular formula C10H13ClN2OS B2561538 2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide CAS No. 2411297-11-3](/img/structure/B2561538.png)
2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide is a synthetic organic compound that features a thiazole ring, a cyclopropyl group, and a chloro-substituted propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Formation of the Propanamide Moiety: The final step involves the reaction of the thiazole derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学的研究の応用
2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Pathway Modulation: It can influence various biochemical pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
2-Chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Chloro-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]propanamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-6(11)10(14)12-4-9-13-8(5-15-9)7-2-3-7/h5-7H,2-4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKHACQUQBLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2561456.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2561457.png)
![8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one](/img/structure/B2561458.png)
![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2561461.png)
![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2561463.png)
![(E)-N'-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)



![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)

